molecular formula C17H22N6O4S B2809334 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034481-72-4

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2809334
CAS No.: 2034481-72-4
M. Wt: 406.46
InChI Key: DINSRLBEFMCTMB-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and an imidazolidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyrazole ring can be functionalized to introduce the pyridine ring via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Imidazolidine Ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound, followed by oxidation to introduce the oxo group.

    Introduction of the Methylsulfonyl Group: This can be done through sulfonylation using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.

    Industry: The compound could be used in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxoimidazolidine-1-carboxamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the methylsulfonyl group in N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. This unique structure may provide advantages in specific applications, such as increased potency or selectivity in biological systems.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4S/c1-12-14(13(2)23(20-12)15-6-4-5-8-18-15)7-9-19-16(24)21-10-11-22(17(21)25)28(3,26)27/h4-6,8H,7,9-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINSRLBEFMCTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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